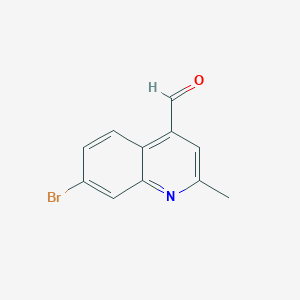
7-Bromo-2-methylquinoline-4-carbaldehyde
描述
7-Bromo-2-methylquinoline-4-carbaldehyde is a quinoline derivative featuring a bromine atom at the 7-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 4-position. Quinoline scaffolds are widely studied due to their versatility in pharmaceuticals, agrochemicals, and materials science. The aldehyde group at position 4 provides a reactive handle for condensation or nucleophilic addition reactions, distinguishing it from carboxylic acid or ester analogs .
属性
IUPAC Name |
7-bromo-2-methylquinoline-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c1-7-4-8(6-14)10-3-2-9(12)5-11(10)13-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCJKWDHZKMWHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-methylquinoline-4-carbaldehyde typically involves the bromination of 2-methylquinoline followed by formylation. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 4-position of the quinoline ring. The reaction conditions often involve heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
化学反应分析
Types of Reactions: 7-Bromo-2-methylquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).
Major Products:
Substitution: Various substituted quinoline derivatives.
Oxidation: 7-Bromo-2-methylquinoline-4-carboxylic acid.
Reduction: 7-Bromo-2-methylquinoline-4-hydroxymethyl.
科学研究应用
Chemistry: 7-Bromo-2-methylquinoline-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, quinoline derivatives are studied for their potential as antimicrobial, antiviral, and anticancer agents. The unique structure of this compound makes it a candidate for developing new bioactive compounds.
Medicine: Quinoline derivatives, including this compound, are explored for their therapeutic potential. They are investigated for their ability to inhibit enzymes, modulate receptors, and interfere with biological pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and materials with specific electronic properties. Its ability to undergo various chemical transformations makes it valuable in material science and engineering.
作用机制
The mechanism of action of 7-Bromo-2-methylquinoline-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromine atom and formyl group can interact with biological molecules, leading to changes in their structure and function. The exact pathways involved can vary based on the specific biological system and target.
相似化合物的比较
Structural and Functional Group Variations
The following table summarizes key analogs and their distinguishing features:
Key Observations:
Functional Group Reactivity: The aldehyde group in this compound offers distinct reactivity compared to carboxylic acid derivatives (e.g., esterification or amidation in DK-IV-22-1 synthesis ). Aldehydes are prone to nucleophilic attacks, enabling Schiff base formation or cross-coupling reactions.
Substituent Effects: Bromine Position: 6-Bromo analogs (e.g., 6-bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid) may exhibit altered electronic effects compared to 7-bromo derivatives, impacting binding affinity in biological systems . Methyl vs.
Heterocycle Variations : Quinazolines (e.g., 7-bromo-4-chloro-2-phenyl-quinazoline) introduce additional nitrogen atoms, altering hydrogen-bonding capacity and pharmacological profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


